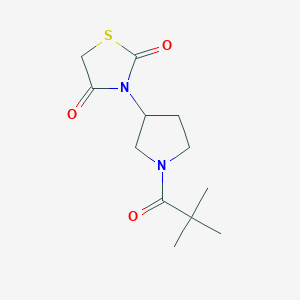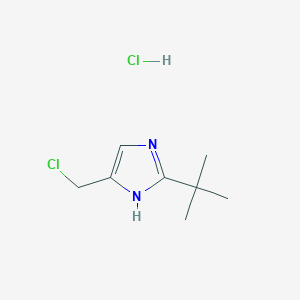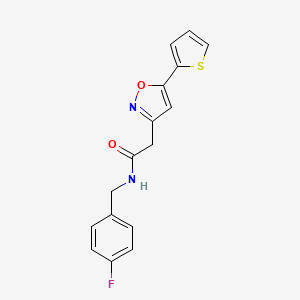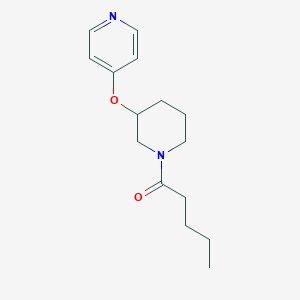
3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione, also known as PTZD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTZD belongs to the class of thiazolidinedione derivatives, which are known for their insulin-sensitizing properties. In
Mechanism of Action
Target of Action
The primary target of 3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione, a thiazolidinedione derivative, is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .
Mode of Action
The compound acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of specific genes and decreasing transcription of others . The main effect of this gene expression modulation is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Biochemical Pathways
The activation of PPARγ leads to several downstream effects. It increases the dependence of cells on the oxidation of carbohydrates, specifically glucose, for energy . This results in a decrease in insulin resistance . Additionally, it modifies adipocyte differentiation and inhibits VEGF-induced angiogenesis . It also leads to a decrease in levels of certain interleukins (e.g., IL-6) and an increase in adiponectin levels .
Pharmacokinetics
They are known to increase the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids .
Result of Action
The activation of PPARγ by this compound leads to molecular and cellular effects such as decreased insulin resistance, modified adipocyte differentiation, inhibited angiogenesis, and altered levels of certain interleukins and adiponectin . These changes can have significant impacts on metabolic processes and disease states.
Advantages and Limitations for Lab Experiments
3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for PPARγ activation. However, this compound also has limitations, including its potential toxicity, limited solubility in aqueous solutions, and the need for further optimization of the synthesis method.
Future Directions
For 3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione research include optimization of the synthesis method, development of this compound analogs with improved pharmacological properties, and clinical trials to evaluate its safety and efficacy in humans. This compound also has potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into insulin-producing cells.
Synthesis Methods
3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione can be synthesized through the reaction of pivalic acid, pyrrolidine, and thiosemicarbazide. The reaction is carried out in the presence of a catalytic amount of acetic acid and yields this compound as a white crystalline powder. The reaction can be optimized by varying the reaction temperature, reaction time, and the molar ratio of the starting materials.
Scientific Research Applications
3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent the development of diabetic complications. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and improve cognitive function.
Properties
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)10(16)13-5-4-8(6-13)14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGSJDQGACAMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)
![4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane hydrochloride](/img/structure/B2899437.png)






![1'-(2-methylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2899451.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B2899453.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride](/img/structure/B2899456.png)

